1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2,4-dimethylphenyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with thiophen-2-ylmethylamine. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Urea derivatives with different nucleophiles.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)amine
- 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea
- 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)carbamate
Uniqueness
1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBATGXBJWBJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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